molecular formula C2H6 B3029298 Ethane-13C1 CAS No. 6145-17-1

Ethane-13C1

Cat. No. B3029298
CAS RN: 6145-17-1
M. Wt: 31.062 g/mol
InChI Key: OTMSDBZUPAUEDD-OUBTZVSYSA-N
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Description

Ethane-13C1 is a variant of ethane where one of the carbon atoms is the isotope Carbon-13 . It has a linear formula of CH3-13CH3 and a CAS Number of 6145-17-1 .


Synthesis Analysis

The synthesis of Ethane-13C1 can occur through various processes. One such process is the abiotic synthesis of ethane, which shows distinctively low 13C-13C abundances compared to thermogenic ethane . A collision frequency model predicts the observed low 13C-13C abundances (anti-clumping) in ethane produced from methyl radical recombination .


Molecular Structure Analysis

The molecular structure of Ethane-13C1 is similar to that of regular ethane, with the exception that one of the carbon atoms is the isotope Carbon-13 . The InChI representation of Ethane-13C1 is InChI=1S/C2H6/c1-2/h1-2H3/i1+1 .


Chemical Reactions Analysis

Ethane-13C1 can participate in various chemical reactions. For instance, it has been found that abiotically-synthesized ethane shows distinctively low 13C-13C abundances compared to thermogenic ethane . This is predicted by a collision frequency model, which suggests that ethane produced from methyl radical recombination exhibits this characteristic .


Physical And Chemical Properties Analysis

Ethane-13C1 has a molecular weight of 31.062 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 0 . The Rotatable Bond Count is 0 . The Exact Mass and Monoisotopic Mass are both 31.050305027 g/mol . The Topological Polar Surface Area is 0 Ų . The Heavy Atom Count is 2 .

Scientific Research Applications

Marine Hydrocarbon Seeps and Microbial Activity

Ethane-13C1 is used in the study of marine hydrocarbon seeps. Research by Redmond et al. (2010) used stable isotope probing (SIP) with 13C-labeled ethane to identify aerobic bacteria oxidizing gaseous hydrocarbons in marine seeps. This research revealed previously unknown microbial groups contributing to ethane oxidation, suggesting alternate functions for some pmoA-like genes (Redmond et al., 2010).

Chemistry and Metathesis

Maury et al. (2010) explored the metathesis of 13C-monolabeled ethane. This study focused on the parallel occurrence of degenerate and productive reactions, providing insights into the mechanistic reaction scheme of ethane (Maury et al., 2010).

Clumping in Ethane Isotopologues

Clog et al. (2018) investigated the 'clumped isotope' signatures in ethane isotopologues, using a high-resolution gas source mass spectrometer. This study provided insights into the origins of natural ethane, indicating a new potential tracer for studying kinetic processes associated with natural gas (Clog et al., 2018).

Spectroscopy and Atmospheric Research

Loh and Wolff (2019) conducted high-resolution spectroscopic measurements of ethane isotopologues, including 13C ethane, using photoacoustic spectroscopy (PAS). These measurements are significant for atmospheric and planetary research, as well as natural gas exploration (Loh & Wolff, 2019).

Isotopic Analysis in Geochemistry

Takuya et al. (2011) measured the stable carbon isotope ratios of ethane over the North Pacific, providing insights into the atmospheric transport and source regions of ethane. This research is pivotal in understanding the geochemical processes involving ethane (Takuya et al., 2011).

Anaerobic Oxidation in Marine Environments

Chen et al. (2019) described the anaerobic oxidation of ethane by archaea in marine hydrocarbon seeps, which sheds light on the microorganisms and reactions catalyzing this process in anoxic marine habitats (Chen et al., 2019).

Carbonylation Reactions

Wang et al. (2017) studied the carbonylation reaction of ethane with CO over zinc-modified ZSM-5 zeolite using in situ solid-state NMR spectroscopy. This research provides valuable information on the reactivity and intermediates in the reaction (Wang et al., 2017).

NMR Spectroscopy in Chemical Analysis

Scheithauer et al. (2015) conducted a 1H- and 13C-NMR spectroscopic study of acetaldehyde and water mixtures, providing insights into the chemical equilibria and speciation in these systems (Scheithauer et al., 2015).

Gas Hydrate Structures Investigation

Qing (2011) employed 13C Solid-State NMR spectroscopy for characterizing clathrate hydrates, including ethane gas hydrates, which is crucial for understanding natural gas hydrate structures (Qing, 2011).

Future Directions

The future directions of Ethane-13C1 research could involve further exploration of its abiotic synthesis and its potential applications. The 13C-13C signature can provide an important step forward for discrimination of the origin of organic molecules on Earth and in extra-terrestrial environments .

properties

IUPAC Name

(113C)ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6/c1-2/h1-2H3/i1+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMSDBZUPAUEDD-OUBTZVSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[13CH3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50476559
Record name Ethane-13C1
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

31.062 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethane-13C1

CAS RN

6145-17-1
Record name Ethane-13C1
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URL https://comptox.epa.gov/dashboard/DTXSID50476559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6145-17-1
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Synthesis routes and methods I

Procedure details

In a Gotte foam beater (DIN 53 902, Part 1), methane, ethane, propane, butane, n-hexane and n-octane sulfonic acid were tested for their foaming behavior in 0.5% aqueous solution (0° Gh) at 40° C. The solutions of methane, ethane, propane and butane sulfonic acid did not produce any foam.
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Synthesis routes and methods II

Procedure details

100 mmol/hr of ethane and 10 mmol/hr dibromoethane are fed to a reactor containing a zirconia catalyst held at 300° C. A product distribution of 91 mmol/hr ethane 18 mmol/hr ethyl bromide and 1 mmol/hr dibromoethane is obtained.
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Synthesis routes and methods III

Procedure details

The reactor was packed to a bed height of 1.50 m with hydrogenation catalyst consisting of gamma-aluminum oxide with a specific surface of 120 m2 /g and doped with 0.1 wt % of palladium. The catalyst was used in the form of tablets measuring 3 mm×3 mm. In reactor 4, ethylene, vinyl chloride, unsaturated C4 -hydrocarbons and optionally acetylene were hydrogenated to form mainly ethane, ethyl chloride and n-butane. The superficial gas velocity calculated with respect to the internal reactor cross-section under reaction conditions is approx. 0.25 msec-1 and the contact time was calculated as approx. 6 seconds. Since the reactor was adiabatically operated and the hydrogenation proceeds weakly exothermically, the gas mixture left reactor 4 at a temperature of approx. 140° C. The gas mixture was passed to water cooler 6 by line 5 where it was cooled to 30° C. Then, the gas mixture flew to the suction side of compressor 7 where it was compressed from approx. 7.5 bar (absolute) to 14 bar (absolute). After the compressed gas was cooled to approx. 30° C. in water cooler 8 and further supercooled by heat exchange with hydrogen chloride gas of approx. -24° C. from the head of the rectifying column 10 in counter-current heat exchanger 9, the gaseous hydrogen chloride flowed through line 5 into column 10, while any produced condensate flowed from water cooler 8 and counter-current heat exchanger 9 through lines 11 and 12 to receiving tank 25.
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Synthesis routes and methods IV

Procedure details

The [W]s—H catalyst (55.7 mg; 4.96% W/SiO2; 15.01 micromol of W) supported on silica is prepared as described above and then the reactor is charged with propane at atmospheric pressure (propane/W=790) and heated at 150° C. under batch conditions. A mixture of methane, of ethane, of isobutane, of butane, of pentane and, in a smaller proportion, of isopentane and of hexane is gradually obtained according to the following Table 5.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethane-13C1
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Reactant of Route 3
Ethane-13C1
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Ethane-13C1
Reactant of Route 5
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Reactant of Route 6
Ethane-13C1

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